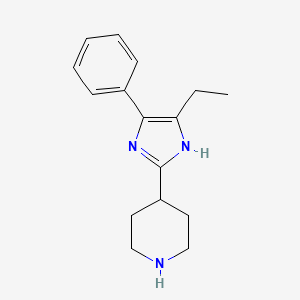
HC Blue no.16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: HC Blue No. 16 can be synthesized through a multi-step process involving the reaction of anthraquinone derivatives with methylamine and subsequent quaternization with propyl bromide. The reaction conditions typically involve:
Temperature: Moderate temperatures (around 60-80°C)
Solvent: Aqueous or alcoholic solutions
Catalysts: Acidic or basic catalysts depending on the specific step
Industrial Production Methods: Industrial production of HC Blue No. 16 involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Purification: Recrystallization or chromatographic techniques
Quality Control: Ensuring the final product meets purity standards (≥98%) and other specifications such as strength and loss on drying.
Analyse Des Réactions Chimiques
Types of Reactions: HC Blue No. 16 undergoes various chemical reactions, including:
Oxidation: Can be oxidized under strong oxidative conditions
Reduction: Reduction reactions can alter the chromophore, affecting the dye’s color properties
Substitution: Substitution reactions can occur at the amino groups, leading to different derivatives
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, and other polar solvents
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which may have different color properties and solubility characteristics .
Applications De Recherche Scientifique
HC Blue No. 16 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in analytical chemistry for visualizing compounds in chromatography
Biology: Employed in staining techniques for visualizing biological tissues and cells
Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests
Industry: Utilized in the textile industry for dyeing fabrics and in the cosmetic industry for hair dyeing products
Mécanisme D'action
The mechanism of action of HC Blue No. 16 involves its interaction with the hair’s keratin structure. The dye molecules penetrate the hair shaft and bind to the keratin, imparting a blue color. The molecular targets include the amino groups in the keratin, and the pathways involve diffusion and binding interactions. The dye’s stability in various pH conditions ensures long-lasting color .
Comparaison Avec Des Composés Similaires
- HC Blue No. 2
- HC Blue No. 17
- HC Red No. 1
- HC Red No. 3
- HC Yellow No. 2
- HC Yellow No. 4
- HC Yellow No. 5
Comparison: HC Blue No. 16 is unique due to its vibrant blue color and excellent stability across a wide pH range. Compared to other similar compounds, it offers better solubility and color retention, making it a preferred choice in the cosmetic industry .
Propriétés
Numéro CAS |
502453-61-4 |
|---|---|
Formule moléculaire |
C23H30BrN3O2 |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium;bromide |
InChI |
InChI=1S/C23H29N3O2.BrH/c1-5-14-26(3,4)15-8-13-25-19-12-11-18(24-2)20-21(19)23(28)17-10-7-6-9-16(17)22(20)27;/h6-7,9-12H,5,8,13-15H2,1-4H3,(H-,24,25,27,28);1H |
Clé InChI |
HAECXVUPWKTFLJ-UHFFFAOYSA-N |
SMILES canonique |
CCC[N+](C)(C)CCCNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)


![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)


![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
